3,5-Dichloro-4-hydroxybenzonitrile

Catalog No.
S591978
CAS No.
1891-95-8
M.F
C7H3Cl2NO
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-hydroxybenzonitrile

CAS Number

1891-95-8

Product Name

3,5-Dichloro-4-hydroxybenzonitrile

IUPAC Name

3,5-dichloro-4-hydroxybenzonitrile

Molecular Formula

C7H3Cl2NO

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

YRSSHOVRSMQULE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C#N

Synonyms

3,5-dichloro-4-hydroxybenzonitrile, chloroxynil

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C#N

Agrobacterium-Mediated Transformation in Lotus japonicus

Specific Scientific Field: This application falls under the field of Plant Genetic Engineering .

Comprehensive and Detailed Summary of the Application: Chloroxynil, a phenolic compound, has been found to significantly improve Agrobacterium-mediated transient transformation in Lotus japonicus, a model legume species . This transformation method is commonly used for plant genetic engineering .

Detailed Description of the Methods of Application or Experimental Procedures: The researchers screened a chemical library to identify chemicals that increase the transient transformation efficiency of L. japonicus . The transient transformation efficiency was quantified by reporter activity in which an intron-containing reporter gene produces the GUS protein only when the T-DNA is expressed in the plant nuclei . They identified Chloroxynil as a compound that increased the genetic transformation of L. japonicus by Agrobacterium tumefaciens strain EHA105 .

Thorough Summary of the Results or Outcomes Obtained: The researchers found that Chloroxynil enhanced Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression . The transient transformation efficiency of L. japonicus with 5 μM Chloroxynil was 60-fold higher than that of the control and 6-fold higher than that of the acetosyringone treatment . In addition, transgenic L. japonicus lines were successfully generated by 5 μM Chloroxynil treatment . Furthermore, it was shown that Chloroxynil improves L. japonicus transformation by Agrobacterium strain GV3101 and rice transformation .

Weed Control in Alfalfa and Red Clover Cultivation

Specific Scientific Field: This application falls under the field of Agricultural Science .

Comprehensive and Detailed Summary of the Application: Chloroxynil has been used for weed control in the cultivation of alfalfa (Medicago sativa L.) and red clover (Trifolium pratense L.) . It is particularly effective against broadleaf weeds .

Detailed Description of the Methods of Application or Experimental Procedures: In the study, different rates of Chloroxynil were applied to the crops. The researchers found that excellent control of common lambsquarter (Chenopodium album L.) and common ragweed (Ambrosia artemisiifolia L.) was obtained with 0.28 kg/ha of Chloroxynil mixed with 0.56 kg/ha of 2,4-DB ester .

Thorough Summary of the Results or Outcomes Obtained: The study found that Chloroxynil did not reduce yields at rates as high as 1.12 kg/ha . This suggests that Chloroxynil can be used for effective weed control in alfalfa and red clover cultivation without negatively impacting crop yields .

Pharmaceutical Intermediates

Specific Scientific Field: This application falls under the field of Pharmaceutical Science .

Comprehensive and Detailed Summary of the Application: Chloroxynil is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients .

Transformation Efficiency in Various Agriculturally Important Crops

Specific Scientific Field: This application falls under the field of Agricultural Biotechnology .

Comprehensive and Detailed Summary of the Application: Chloroxynil has been found to significantly improve Agrobacterium tumefaciens-mediated transformation efficiency in various agriculturally important crops .

Detailed Description of the Methods of Application or Experimental Procedures: The researchers identified Chloroxynil as a compound that increased the genetic transformation of various crops by Agrobacterium tumefaciens . They found that Chloroxynil enhanced Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .

Thorough Summary of the Results or Outcomes Obtained: The researchers demonstrated that Chloroxynil significantly improves Agrobacterium tumefaciens-mediated transformation efficiency of various agriculturally important crops .

Control of Broadleaf Weeds in Alfalfa and Red Clover

Specific Scientific Field: This application falls under the field of Weed Science .

Comprehensive and Detailed Summary of the Application: Chloroxynil has been used for controlling broadleaf weeds in alfalfa (Medicago sativa L.) and red clover (Trifolium pratense L.) .

3,5-Dichloro-4-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃Cl₂NO. It is characterized by a hydroxy group (-OH) and a nitrile group (-C≡N) attached to a benzene ring, which also contains two chlorine atoms at the 3 and 5 positions. This compound is notable for its use in agriculture, particularly as a herbicide.

The chemical behavior of 3,5-dichloro-4-hydroxybenzonitrile is influenced by its functional groups. Key reactions include:

  • Photohydrolysis: The compound can undergo photohydrolysis, leading to the cleavage of carbon-halogen bonds, resulting in monohalogenated dihydroxybenzonitriles .
  • Reduction: It can be reduced to form various derivatives through processes involving electron transfer, often facilitated by microbial action .
  • Esterification: The compound can react with acid halides to form esters, a process that can be catalyzed by bases like pyridine or sulfuric acid .

Several methods exist for synthesizing 3,5-dichloro-4-hydroxybenzonitrile:

  • Bromination of 4-Hydroxybenzonitrile: The compound can be synthesized from 4-hydroxybenzonitrile through bromination followed by chlorination under basic conditions .
  • Direct Reaction with Chlorine: A direct reaction between 4-hydroxybenzonitrile and chlorine can yield the desired product in high yields when performed under controlled conditions .
  • Use of Precursors: Starting from 3,5-dichloro-4-methoxybenzonitrile and sodium phenoxide allows for efficient conversion to the hydroxy derivative .

3,5-Dichloro-4-hydroxybenzonitrile is primarily used as a herbicide in agricultural practices. Its effectiveness against broadleaf weeds makes it valuable in crop management strategies. Additionally, it serves as an intermediate in the synthesis of other chemical compounds and materials in organic chemistry.

Studies have indicated that 3,5-dichloro-4-hydroxybenzonitrile interacts with various biological systems:

  • Microbial Degradation: Research has shown that certain bacteria can degrade this compound through reductive dehalogenation processes, which may mitigate its environmental impact .
  • Toxicological Studies: Toxicity assessments reveal that exposure can lead to acute effects on human health, emphasizing the need for careful handling and application practices .

Several compounds share structural similarities with 3,5-dichloro-4-hydroxybenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-hydroxybenzonitrileOne chlorine atomLess toxic compared to its dichloro counterpart
3,5-Dibromo-4-hydroxybenzonitrileTwo bromine atomsMore potent herbicide but higher toxicity
Ioxynil (3,5-Diiodo-4-hydroxybenzonitrile)Two iodine atomsDifferent halogen substitution affects biological activity
Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)Similar structure but with bromineEffective against similar weed species

Uniqueness: The presence of two chlorine atoms in 3,5-dichloro-4-hydroxybenzonitrile gives it distinct herbicidal properties compared to other halogenated derivatives. Its specific interactions with plant metabolism make it particularly effective yet potentially hazardous.

XLogP3

2.8

UNII

GI6X21WSVN

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1891-95-8

Wikipedia

Chloroxynil

Dates

Modify: 2023-08-15

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